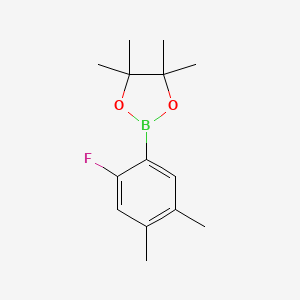

2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H20BFO2 and its molecular weight is 250.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boronic esters, in general, are known to be used in suzuki-miyaura coupling reactions, which involve the formation of carbon-carbon bonds .

Mode of Action

The 2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester, like other boronic esters, is involved in the Suzuki-Miyaura coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester are primarily related to the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions . The downstream effects of these reactions include the synthesis of complex organic compounds.

Pharmacokinetics

It’s important to note that the rate of hydrolysis of boronic pinacol esters, including 2-fluoro-4,5-dimethylphenylboronic acid, pinacol ester, is influenced by the ph of the environment .

Result of Action

The molecular and cellular effects of the action of 2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester are primarily related to its role in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This leads to the synthesis of complex organic compounds.

Action Environment

The action, efficacy, and stability of 2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester are influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, including 2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester, is considerably accelerated at physiological pH .

Actividad Biológica

2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of biological and medicinal chemistry. Its unique structure allows for potential applications in drug development, particularly as a reagent in organic synthesis and as a pharmacophore in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 222.07 g/mol. The presence of the boron atom in its structure is significant for its reactivity and biological interactions.

Structural Formula

Anticancer Activity

Recent studies have indicated that boron-containing compounds exhibit promising anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to inhibit specific cancer cell lines by inducing apoptosis through the activation of caspases and modulation of the cell cycle.

- Case Study : In vitro studies demonstrated that this dioxaborolane derivative significantly reduced the viability of breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM over 48 hours.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Research Findings : In animal models of inflammation, treatment with this dioxaborolane resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Mechanism : It is hypothesized that the compound inhibits NF-κB signaling pathways, which are crucial in mediating inflammatory responses.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains:

- Case Study : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

The biological activities of this compound can be attributed to several mechanisms:

- Boron Interaction : The boron atom can form complexes with biomolecules such as nucleotides and proteins, influencing their activity.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. Current data suggest that while the compound shows significant biological activity, it also exhibits cytotoxicity at higher concentrations:

- LD50 Studies : Initial LD50 values indicate moderate toxicity; further studies are required to establish safe dosage ranges for therapeutic applications.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reactivity and Functionality

This compound is primarily utilized as a boron reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. The presence of the dioxaborolane moiety allows for the formation of carbon-boron bonds, which are crucial for synthesizing complex organic molecules. It can facilitate the coupling of aryl halides with various nucleophiles, leading to the formation of biaryl compounds that are significant in medicinal chemistry .

Case Study: Synthesis of Biaryl Compounds

In a notable study, 2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was employed to synthesize a series of biaryl compounds that exhibited promising biological activity. The reaction conditions were optimized to achieve high yields and selectivity. The resulting compounds were evaluated for their efficacy against specific cancer cell lines, demonstrating the potential application of this compound in drug discovery .

Pharmaceutical Applications

Drug Development

The compound's ability to form stable complexes with various substrates makes it a valuable tool in drug development. It has been used to synthesize inhibitors targeting specific enzymes involved in disease pathways. For instance, derivatives of this compound have been explored as potential inhibitors for kinases and other therapeutic targets .

Case Study: Kinase Inhibition

Research has shown that modifications to the dioxaborolane structure can enhance the binding affinity towards certain kinases. A derivative synthesized from this compound demonstrated significant inhibitory activity against a target kinase involved in cancer proliferation pathways. This highlights its potential as a lead compound for further development into therapeutic agents .

Agricultural Chemistry

Pesticide Formulation

In agricultural chemistry, boron-containing compounds are often examined for their potential as pesticide formulations. The unique properties of this compound allow it to act as an effective herbicide or fungicide precursor. Its application can enhance the efficacy and selectivity of agricultural chemicals while minimizing environmental impact .

Case Study: Herbicidal Activity

Field trials conducted with formulations containing this compound have yielded promising results in controlling weed populations while being less harmful to non-target species. This dual functionality makes it an attractive candidate for developing sustainable agricultural practices .

Material Science

Polymer Chemistry

The incorporation of boron into polymer matrices has been studied extensively due to its ability to improve thermal stability and mechanical properties. The compound can be used as a modifier in polymer synthesis to create materials with enhanced performance characteristics suitable for various applications including electronics and coatings .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions | High yields in biaryl synthesis |

| Pharmaceutical | Drug development | Potential kinase inhibitors identified |

| Agricultural Chemistry | Pesticide formulations | Effective herbicide with reduced environmental impact |

| Material Science | Polymer modification | Enhanced thermal stability and mechanical properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Miyaura borylation, where a fluorinated aryl halide reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key steps include:

- Substrate preparation : Use 2-fluoro-4,5-dimethylbromobenzene as the aryl halide precursor.

- Catalytic system : Pd(dppf)Cl₂ or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) in a 1:3 Pd:ligand ratio .

- Solvent and conditions : Reflux in anhydrous THF or dioxane under inert atmosphere (N₂/Ar) for 12–24 hours.

- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How is the compound characterized to confirm structural integrity?

A combination of techniques is used:

- NMR spectroscopy :

- X-ray crystallography : Resolves the dioxaborolane ring geometry and substituent orientation. highlights similar fluorinated dioxaborolanes analyzed via single-crystal diffraction .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₅H₂₁BFO₂: 277.167 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictory yields in Suzuki-Miyaura cross-coupling reactions using this boronate?

Discrepancies often arise from:

- Catalyst selection : Pd(PPh₃)₄ may underperform compared to PdCl₂(dtbpf) in sterically hindered systems. Test multiple catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) .

- Base optimization : Replace K₂CO₃ with Cs₂CO₃ or K₃PO₄ to enhance solubility in polar solvents like DMF/H₂O mixtures .

- Boronate stability : Monitor hydrolysis by ¹¹B NMR; use anhydrous conditions or stabilize with Lewis acids (e.g., MgSO₄) .

Q. What strategies mitigate competing side reactions during functionalization of the fluorinated aromatic ring?

Side reactions (e.g., defluorination or demethylation) can be minimized by:

- Temperature control : Limit reactions to ≤80°C to avoid C–F bond cleavage.

- Directing groups : Introduce temporary substituents (e.g., –Bpin) to guide regioselective C–H activation .

- Protective agents : Add 2,2,6,6-tetramethylpiperidine (TMP) to sequester acidic protons that trigger unwanted pathways .

Q. How do electronic effects of the 2-fluoro and 4,5-dimethyl groups influence reactivity?

- Electron-withdrawing fluorine : Activates the aryl ring toward electrophilic substitution but deactivates it for nucleophilic attacks.

- Steric effects of methyl groups : Shield the boron center, slowing transmetalation in cross-couplings. Computational studies (DFT) suggest the methyl groups increase the activation energy for Pd–B bond formation by ~3–5 kcal/mol .

Q. Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting NMR data for boron-containing impurities?

- Common impurities : Unreacted B₂pin₂ (δ ~28 ppm in ¹¹B NMR) or hydrolyzed boronic acid (δ ~18 ppm).

- Resolution : Use 2D NMR (HSQC, HMBC) to assign peaks. For persistent issues, employ preparative TLC to isolate impurities for further analysis .

Q. What experimental controls are critical when studying the compound’s stability under varying pH conditions?

- Control 1 : Monitor boronate integrity in buffered solutions (pH 2–12) via ¹¹B NMR over 24 hours.

- Control 2 : Compare degradation rates with/without antioxidants (e.g., BHT) to assess oxidative stability .

- Reference data : Stability thresholds for analogous dioxaborolanes (e.g., half-life >48 hours at pH 7–9) .

Q. Methodological Optimization

Q. What advanced techniques improve reaction efficiency in large-scale syntheses?

Propiedades

IUPAC Name |

2-(2-fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO2/c1-9-7-11(12(16)8-10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEUCKKPTOQUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675037 | |

| Record name | 2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-75-2 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.